molecular formula C7H14O2S B6237045 ethyl 2-sulfanylpentanoate CAS No. 91983-96-9

ethyl 2-sulfanylpentanoate

Cat. No.: B6237045
CAS No.: 91983-96-9
M. Wt: 162.2
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Description

Ethyl 2-sulfanylpentanoate is an organosulfur compound characterized by a pentanoic acid backbone with an ethyl ester group at the terminal carbon and a sulfanyl (–SH) group at the second carbon. This structural configuration imparts unique chemical reactivity and biological activity due to the thiol group’s nucleophilicity and the ester’s hydrolytic stability.

Properties

CAS No.

91983-96-9

Molecular Formula

C7H14O2S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-sulfanylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-sulfanylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the thiol-ene reaction, where 2-pentenoic acid is reacted with ethanethiol in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds under mild conditions and provides a high yield of the desired ester .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. These processes often employ continuous flow reactors to enhance reaction efficiency and product yield. The use of solid acid catalysts, such as ion-exchange resins, is also common to facilitate the esterification reaction while minimizing by-product formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-sulfanylpentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylpentanoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity makes it a valuable tool in biochemical research for studying protein function and enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

  • Methyl 2-sulfanylpentanoate: Differs by having a methyl ester instead of ethyl. This may limit its efficacy in biological systems requiring lipid solubility .
  • Propyl 4-sulfanylbutanoate: Features a propyl ester and a shorter butanoate chain with the sulfanyl group at the fourth carbon.

Analogues with Different Sulfur-Containing Functional Groups

  • Ethyl 2-(chlorosulfonyl)pentanoate: Replaces the –SH group with a chlorosulfonyl (–SO₂Cl) moiety. This substitution increases electrophilicity, making the compound a potent acylating agent in synthetic chemistry. However, it also raises toxicity concerns, limiting its biological applications .
  • Ethyl 2-sulfamoylbutanoate: Contains a sulfamoyl (–SO₂NH₂) group, which enhances hydrogen-bonding capacity and stability. This derivative shows promise in antimicrobial applications due to its ability to interact with bacterial enzymes .

Impact of Substituent Position and Chain Length

  • The extended distance from the ester group may also affect intramolecular interactions .
  • Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate: Incorporates an aromatic 4-methylphenyl group, increasing lipophilicity and enabling π-π stacking interactions. This structural feature enhances binding affinity to hydrophobic enzyme pockets, relevant in drug design .

Data Tables and Research Findings

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Features Biological/Chemical Impact
This compound C₇H₁₄O₂S –SH at C2; ethyl ester High nucleophilicity; potential antioxidant activity
Mthis compound C₆H₁₂O₂S Methyl ester; shorter chain Reduced lipid solubility; limited membrane permeability
Ethyl 2-(chlorosulfonyl)pentanoate C₇H₁₃ClO₄S –SO₂Cl at C2; reactive electrophile Useful in acylations; toxicological risks
Ethyl 2-sulfamoylbutanoate C₆H₁₃NO₄S –SO₂NH₂ at C2; hydrogen-bond donor Antimicrobial activity via enzyme inhibition
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate C₁₂H₁₆O₂S Aromatic 4-methylphenyl group Enhanced lipophilicity; targets hydrophobic enzyme pockets

Key Findings:

Ester Group Influence : Ethyl esters generally exhibit superior lipid solubility compared to methyl or propyl variants, enhancing bioavailability in biological systems.

Functional Group Reactivity : –SH groups enable disulfide bond formation (critical in redox biology), while –SO₂Cl groups prioritize synthetic utility over safety .

Substituent Position : The C2 position of the sulfanyl group optimizes steric accessibility for nucleophilic attacks, a key factor in antioxidant mechanisms .

Q & A

Q. What are the established synthetic pathways for ethyl 2-sulfanylpentanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via thioesterification, where pentanoic acid derivatives react with thiols under acidic or enzymatic catalysis. Key variables include temperature (optimal range: 50–80°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst selection (e.g., H₂SO₄ vs. lipases). Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify side products like disulfides or over-esterification byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR confirms the thioester moiety via characteristic shifts at δ 2.8–3.2 ppm (CH₂-S) and δ 1.2–1.4 ppm (ethyl group).
  • FTIR : Strong absorption bands at 1670–1710 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if unreacted thiol remains).
  • GC-MS : Quantifies purity and detects volatile impurities using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products (e.g., hydrolysis to pentanoic acid) via LC-UV and compare against reference standards. Use Arrhenius modeling to predict shelf life at ambient conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic efficiency data in thioesterification reactions?

Discrepancies often arise from solvent-catalyst interactions. For example, polar aprotic solvents (e.g., DMF) stabilize transition states in acid-catalyzed reactions but deactivate lipases. Advanced kinetic studies (e.g., stopped-flow UV-Vis) and DFT calculations can model steric/electronic effects of substituents on the thiol nucleophile .

Q. How can computational chemistry resolve ambiguities in the compound’s reactivity with biomolecular targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes like acyltransferases. Parameterize force fields using quantum mechanical data (B3LYP/6-31G*) for the thioester group. Validate predictions with SPR or ITC binding assays .

Q. What statistical approaches are optimal for reconciling conflicting toxicity data in in vitro studies?

Apply meta-analysis using PRISMA guidelines to aggregate datasets. Assess heterogeneity via I² statistics and subgroup analyses (e.g., cell line variability). Bayesian models quantify uncertainty in EC₅₀ values, while PCA identifies confounding variables (e.g., solvent cytotoxicity) .

Methodological Tables

Q. Table 1: Analytical Techniques for this compound Characterization

MethodParametersDetection LimitKey Reference
GC-MSColumn: DB-5MS; Temp: 40–280°C0.1 ppm
¹H NMRSolvent: CDCl₃; Frequency: 400 MHz1 mol%
HPLC-UVColumn: C18; λ: 254 nm0.05 µg/mL

Q. Table 2: Synthesis Optimization Variables

VariableOptimal RangeImpact on Yield
CatalystH₂SO₄ (0.5–1.0 mol%)+15–20%
Temperature60–70°C+25% vs. RT
SolventAnhydrous EthanolReduces hydrolysis by 30%

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